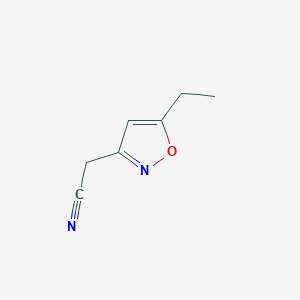
2-(5-Ethyl-1,2-oxazol-3-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Ethyl-1,2-oxazol-3-yl)acetonitrile is a heterocyclic compound with the molecular formula C7H8N2O It features a five-membered oxazole ring, which contains both nitrogen and oxygen atoms, and an acetonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethyl-1,2-oxazol-3-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of ethylamine with a nitrile compound under acidic conditions to form the oxazole ring. Another approach involves the use of metal-free catalysts for the cyclization process, which is more environmentally friendly .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also being explored to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Ethyl-1,2-oxazol-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The oxazole ring can participate in substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazoles, amines, and other nitrogen-containing heterocycles .
Applications De Recherche Scientifique
2-(5-Ethyl-1,2-oxazol-3-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism by which 2-(5-Ethyl-1,2-oxazol-3-yl)acetonitrile exerts its effects involves interactions with various molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-Methyl-1,2-oxazol-3-yl)acetonitrile
- 2-(5-Phenyl-1,2-oxazol-3-yl)acetonitrile
- 2-(5-Isopropyl-1,2-oxazol-3-yl)acetonitrile
Uniqueness
2-(5-Ethyl-1,2-oxazol-3-yl)acetonitrile is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The ethyl group provides a balance between hydrophobicity and steric effects, making it a versatile intermediate in synthetic chemistry .
Propriétés
Formule moléculaire |
C7H8N2O |
|---|---|
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
2-(5-ethyl-1,2-oxazol-3-yl)acetonitrile |
InChI |
InChI=1S/C7H8N2O/c1-2-7-5-6(3-4-8)9-10-7/h5H,2-3H2,1H3 |
Clé InChI |
ZKFPWDBPZCUNNC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=NO1)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[(1-Cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B13204332.png)
![3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B13204339.png)
![Methyl 6-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13204343.png)
![6-(4-Bromophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13204350.png)
![2-[(4-Aminocyclohexyl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B13204353.png)

![2-[2-(Bromodifluoromethyl)-7-nitro-1H-indol-3-yl]ethan-1-amine](/img/structure/B13204364.png)







